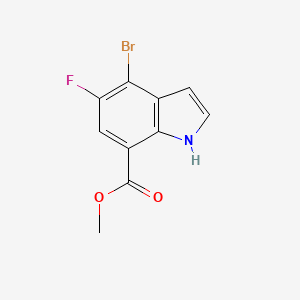
1H-triazole-4,5-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide is a chemical compound that belongs to the triazole family Triazoles are five-membered ring compounds containing three nitrogen atoms
Analyse Chemischer Reaktionen
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, depending on the context. For example, it may inhibit enzymes involved in metabolic processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole-4,5-dicarboxylic acid, 4,5-dihydrazide can be compared with other triazole derivatives, such as:
1H-1,2,3-Triazole-4,5-dicarboxylic acid dimethyl ester: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
1H-1,2,4-Triazole-3,5-dicarboxylic acid: Another triazole derivative with distinct chemical behavior and uses
Eigenschaften
CAS-Nummer |
125810-59-5 |
|---|---|
Molekularformel |
C4H7N7O2 |
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
2H-triazole-4,5-dicarbohydrazide |
InChI |
InChI=1S/C4H7N7O2/c5-7-3(12)1-2(4(13)8-6)10-11-9-1/h5-6H2,(H,7,12)(H,8,13)(H,9,10,11) |
InChI-Schlüssel |
YFGFXLNOZXMDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=C1C(=O)NN)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


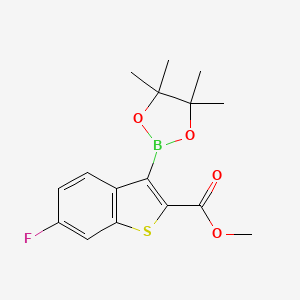
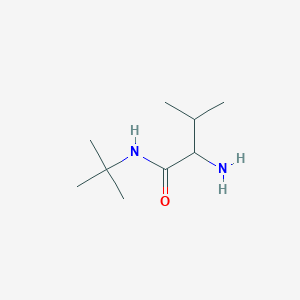
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

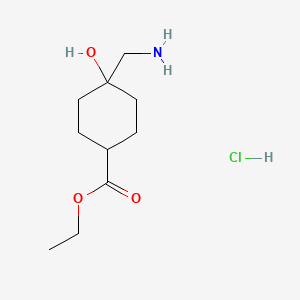
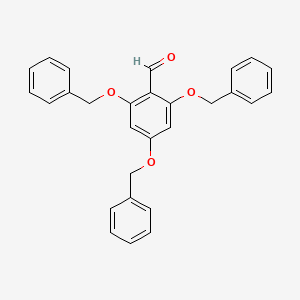
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)



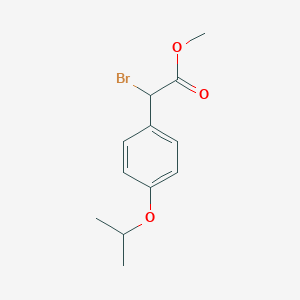
![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)
